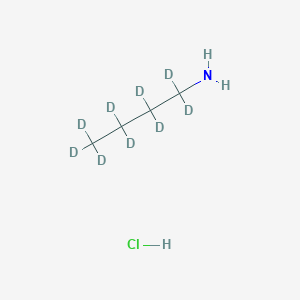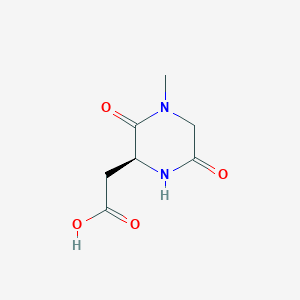
2-Chloro-4-(4-methylpiperidin-1-yl)pyridine
説明
2-Chloro-4-(4-methylpiperidin-1-yl)pyridine, also known as CMPP, is a chemical compound that belongs to the class of heterocyclic organic compounds. It has a molecular formula of C11H15ClN2 and a molecular weight of 210.7 g/mol .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The pyridine ring is substituted at the 2nd position by a chlorine atom and at the 4th position by a 4-methylpiperidin-1-yl group .Physical and Chemical Properties Analysis
The predicted boiling point of this compound is 303.8±27.0 °C and it has a density of 1.164 . It should be stored at a temperature of 2-8°C . The predicted pKa value is 7.11±0.10 .科学的研究の応用
Synthesis and Chemical Properties
2-Chloro-4-(4-methylpiperidin-1-yl)pyridine serves as a versatile intermediate in organic synthesis. Research has demonstrated its use in the synthesis of a wide array of chemical derivatives, showcasing its utility in creating compounds with potential analgesic properties. For example, derivatives of 2-chloro-6-(4-hydroxy-1-methylpiperidin-4-yl)pyridine were synthesized and tested for their antinociceptive activity, indicating the compound's role in the development of pain management solutions (Rádl et al., 2010). Additionally, its modification through various chemical reactions has enabled the creation of complex molecules, such as in the synthesis of 2′-Chloro-4-(1-methyl-1H-imidazol-2-yl)-2,4′-bipyridine, through palladium-catalyzed Suzuki–Miyaura cross-coupling reactions (Zinad et al., 2018).
Coordination Chemistry and Material Science
The compound and its derivatives have been applied in coordination chemistry to develop materials with novel properties. For instance, derivatives of 2,6-di(pyrazol-1-yl)pyridine have been used as ligands to synthesize luminescent lanthanide compounds for biological sensing and iron complexes exhibiting unusual thermal and photochemical spin-state transitions, highlighting its importance in creating functional materials for technological applications (Halcrow, 2005).
Safety and Hazards
2-Chloro-4-(4-methylpiperidin-1-yl)pyridine is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .
特性
IUPAC Name |
2-chloro-4-(4-methylpiperidin-1-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2/c1-9-3-6-14(7-4-9)10-2-5-13-11(12)8-10/h2,5,8-9H,3-4,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCTFJYLUIHSAFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=CC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Spiro[3.3]heptane-2,2-diyldimethanamine](/img/structure/B1474342.png)








![[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]urea](/img/structure/B1474355.png)
![1-(4-methoxybenzyl)-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B1474357.png)



